

Commercial Suppliers and Technical Guide for 5-Bromobenzo[b]thiophene-2-carbaldehyde

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Compound of Interest

Compound Name: 5-Bromobenzo[b]thiophene-2-carbaldehyde

Cat. No.: B134394

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For researchers, scientists, and professionals in drug development, **5-Bromobenzo[b]thiophene-2-carbaldehyde** is a key building block in the synthesis of a wide range of heterocyclic compounds. Its utility in creating complex molecular architectures makes it a valuable reagent in the discovery of novel therapeutic agents. This technical guide provides an in-depth overview of its commercial availability, key specifications, and a detailed experimental protocol for a common synthetic application.

Commercial Availability

A number of chemical suppliers offer **5-Bromobenzo[b]thiophene-2-carbaldehyde** (CAS No. 7312-18-7). Researchers can procure this compound from various sources, ensuring a stable supply for ongoing research and development projects. Below is a summary of some of the commercial suppliers.

Supplier	Purity/Specification	Storage Conditions
Santa Cruz Biotechnology	Research Grade	Refer to Certificate of Analysis
BLD Pharm	---	Inert atmosphere, 2-8°C[1]
ChemScene	≥97%	4°C, stored under nitrogen[2]
TCI	---	---
MySkinRecipes	96%	2-8°C, Inert Gas[3]
CookeChem	95%	Keep in dark place, sealed in dry, 2-8°C
CyclicPharma	NLT 98%	---

Physicochemical Data

The following table summarizes the key physicochemical properties of **5-Bromobenzo[b]thiophene-2-carbaldehyde**.

Property	Value
CAS Number	7312-18-7[1][4][5]
Molecular Formula	C ₉ H ₅ BrOS[1][2][4]
Molecular Weight	241.10 g/mol [1][2][4]
Appearance	Yellow to brown solid
Melting Point	>55°C
Purity	Typically >95%

Application in Suzuki-Miyaura Cross-Coupling Reactions

The benzothiophene scaffold is a significant heterocyclic motif in the fields of medicinal chemistry and materials science, with derivatives exhibiting a range of biological activities,

including antimicrobial and anticancer properties. The functionalization of this core structure is pivotal for the development of new therapeutic agents and advanced materials. The Suzuki-Miyaura cross-coupling reaction is a potent and versatile method for forging carbon-carbon bonds, providing a direct pathway to introduce aryl and heteroaryl substituents onto the benzothiophene ring.

The products of this reaction, 5-Arylbenzo[b]thiophene-2-carbaldehydes, are valuable intermediates for synthesizing a diverse array of more complex molecules. The aldehyde group acts as a versatile handle for subsequent chemical transformations, such as condensations, oxidations, and reductions, facilitating the creation of compound libraries for screening in drug discovery programs.

Experimental Protocol: Suzuki-Miyaura Coupling

The following is a representative protocol for the Suzuki-Miyaura cross-coupling reaction of **5-Bromobenzo[b]thiophene-2-carbaldehyde** with an arylboronic acid. This protocol is adapted from established methodologies for similar brominated thiophene derivatives.

Materials:

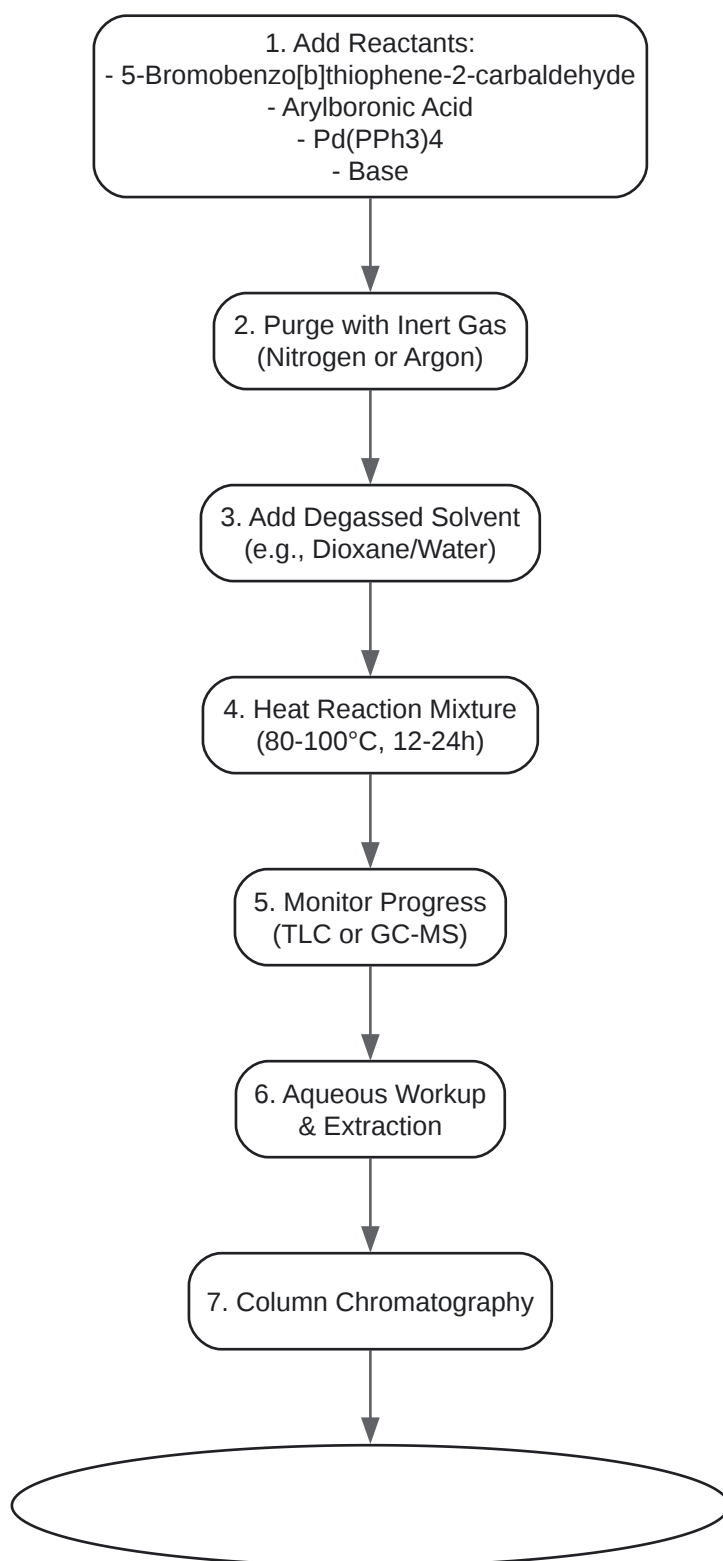
- **5-Bromobenzo[b]thiophene-2-carbaldehyde**
- Arylboronic acid (1.1 - 1.5 equivalents)
- Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (1-5 mol%)
- Potassium carbonate (K₂CO₃) or Potassium phosphate (K₃PO₄) (2-3 equivalents)
- Solvent: 1,4-Dioxane/Water (4:1) or Toluene/Ethanol/Water mixture
- Nitrogen or Argon gas for inert atmosphere
- Ethyl acetate or diethyl ether for extraction
- Brine
- Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

- To a flame-dried round-bottom flask or reaction tube, add **5-Bromobenzo[b]thiophene-2-carbaldehyde** (1 equivalent), the arylboronic acid (1.1 - 1.5 equivalents), the palladium catalyst (1-5 mol%), and the base (2-3 equivalents).
- Seal the flask with a septum and purge with an inert gas (Nitrogen or Argon) for 10-15 minutes.
- Add the degassed solvent system (e.g., 1,4-dioxane and water, 4:1 ratio) via syringe.
- Heat the reaction mixture to 80-100°C and stir for 12-24 hours.
- Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
- Upon completion, cool the reaction mixture to room temperature.
- Add water to the reaction mixture and extract with an organic solvent such as ethyl acetate or diethyl ether.
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na_2SO_4) or magnesium sulfate (MgSO_4), and filter.
- Concentrate the solvent under reduced pressure.
- Purify the crude product by column chromatography on silica gel to yield the desired 5-arylbenzo[b]thiophene-2-carbaldehyde.

Experimental Workflow

The following diagram illustrates the key steps in the Suzuki-Miyaura coupling reaction of **5-Bromobenzo[b]thiophene-2-carbaldehyde**.



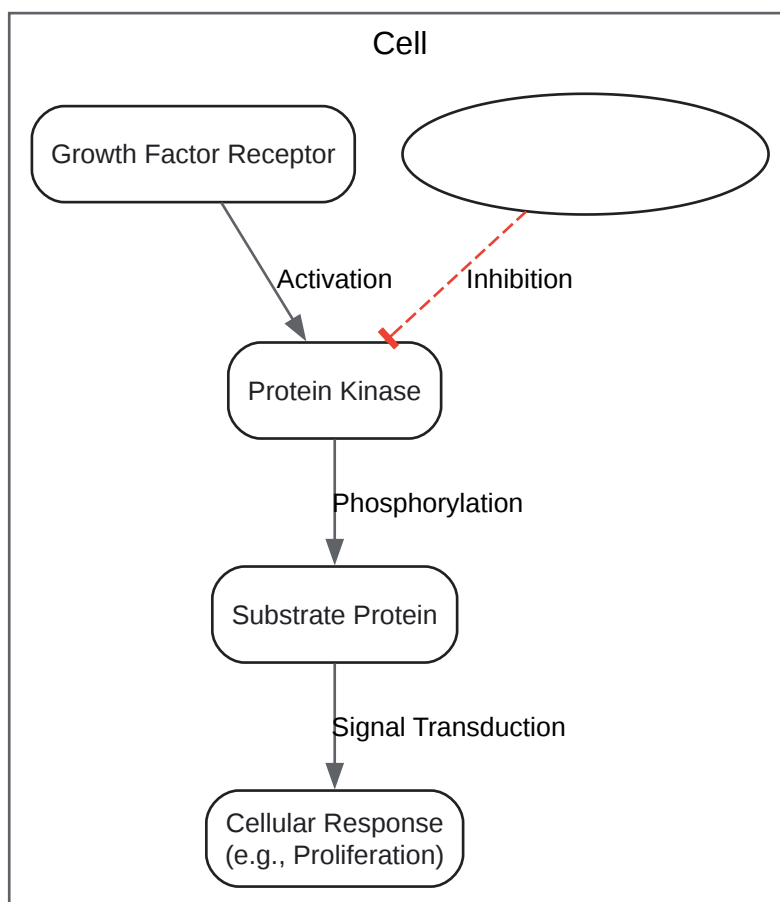
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Caption: Suzuki-Miyaura Coupling Workflow.

Signaling Pathway in Drug Development

Derivatives of benzo[b]thiophene are being investigated for their potential to modulate various signaling pathways implicated in diseases such as cancer. For instance, some derivatives have been shown to act as inhibitors of protein kinases, which are crucial regulators of cell signaling. The general mechanism involves the binding of the benzothiophene derivative to the ATP-binding pocket of the kinase, thereby preventing the phosphorylation of downstream substrate proteins and inhibiting the signaling cascade.

The following diagram illustrates a simplified, hypothetical signaling pathway where a benzo[b]thiophene derivative acts as a kinase inhibitor.



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Caption: Kinase Inhibition by a Benzothiophene Derivative.

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